2-Ethoxy-3-nitropyridine
Overview
Description
2-Ethoxy-3-nitropyridine is a pyridine-based compound that has been studied for its potential in various fields including materials science, organic synthesis, and pharmaceuticals. It has a molecular formula of C7H8N2O3 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3-nitropyridine consists of a pyridine ring with a nitro group (-NO2) and an ethoxy group (-OCH2CH3) attached to it .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Scientific Research Applications
Solvent Reactivity Studies
The reactivity of nitropyridine derivatives, including 2-ethoxy-3-nitropyridine, in various solvents has been studied. For example, Hertog and Jouwersma (1953) investigated the reactivity of different nitropyridine derivatives towards ammonia in water and ethanol. They found that higher solvent polarity accelerates substitution processes, particularly affecting substituents in the para or ortho position relative to the nitro group. This research is significant for understanding the chemical behavior of 2-ethoxy-3-nitropyridine in different environments (Hertog & Jouwersma, 1953).
Synthesis of Derivatives
Synthesis of various derivatives from 2-ethoxy-3-nitropyridine has been explored. For instance, a study by Hertog, Jouwersma, Wal, and Willebrands‐Schogt (2010) elaborated on the synthesis of 2‐amino‐5‐ethoxypyridine starting from 2-amino-pyridine and 3-ethoxypyridine. This synthesis process avoids using 2-amino-5-bromopyridine due to side-reactions, highlighting the utility of 2-ethoxy-3-nitropyridine in avoiding such issues (Hertog et al., 2010).
Molecular Diodes and Actuators
In the field of molecular electronics, 2-ethoxy-3-nitropyridine-based molecules have shown potential as molecular diodes and actuators. Derosa, Guda, and Seminario (2003) researched a molecule containing a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine structure, demonstrating its ability to undergo charge-induced conformational switching and rectifying behavior. This finding indicates the potential of 2-ethoxy-3-nitropyridine derivatives in creating molecular devices operated by external fields (Derosa, Guda & Seminario, 2003).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXUEVNNJSFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-nitropyridine |
Citations
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